CD666
CAS No.:
VCID: VC0006427
Molecular Formula: C24H28O3
Molecular Weight: 364.5 g/mol
* For research use only. Not for human or veterinary use.

Description |
CD666 is a chemical compound with the molecular formula C24H28O3, as identified by PubChem with the CID 10090192 . It is recognized as a RARγ-selective agonist, which suggests its potential role in influencing retinoic acid receptor gamma (RARγ) pathways. These receptors are crucial in various biological processes, including cell differentiation and proliferation. Biological Activities and Research FindingsStructure-based modeling studies have been conducted to understand the enantiomer selectivity of CD666, comparing it with other compounds like BMS184394 and BMS270394 . These studies help in designing more effective ligands for RARγ. Potential Applications and Future Research DirectionsGiven its specificity for RARγ, CD666 could be explored for therapeutic applications where modulation of retinoic acid receptors is beneficial. This includes potential roles in dermatology, oncology, and possibly in the treatment of diseases related to cell differentiation and proliferation. Future research should focus on elucidating the precise mechanisms of action of CD666, its efficacy in preclinical models, and its safety profile. Additionally, exploring its potential synergies with other therapeutic agents could provide insights into novel treatment strategies. |
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Product Name | CD666 |
Molecular Formula | C24H28O3 |
Molecular Weight | 364.5 g/mol |
IUPAC Name | 4-[(E)-3-hydroxy-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid |
Standard InChI | InChI=1S/C24H28O3/c1-23(2)13-14-24(3,4)20-15-18(10-11-19(20)23)21(25)12-7-16-5-8-17(9-6-16)22(26)27/h5-12,15,21,25H,13-14H2,1-4H3,(H,26,27)/b12-7+ |
Standard InChIKey | QCSYBKHFYYISTQ-KPKJPENVSA-N |
Isomeric SMILES | CC1(CCC(C2=C1C=CC(=C2)C(/C=C/C3=CC=C(C=C3)C(=O)O)O)(C)C)C |
SMILES | CC1(CCC(C2=C1C=CC(=C2)C(C=CC3=CC=C(C=C3)C(=O)O)O)(C)C)C |
Canonical SMILES | CC1(CCC(C2=C1C=CC(=C2)C(C=CC3=CC=C(C=C3)C(=O)O)O)(C)C)C |
Synonyms | 4-[(1E)-3-Hydroxy-3-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propen-1-yl]-benzoic acid |
PubChem Compound | 10090192 |
Last Modified | Jul 15 2023 |
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